3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C15H12N4O4S and its molecular weight is 344.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have also been studied as potential CDK2 inhibitors, which are appealing targets for cancer treatment .
Mode of Action
It is known that the photophysical properties of similar compounds can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification can improve both the absorption and emission behaviors of these compounds .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, which share a similar structure, have been found to have valuable properties as antimetabolites in purine biochemical reactions .
Pharmacokinetics
Similar compounds have been noted for their solubility in green solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values of 0057 ± 0003, 0081 ± 0004 and 0119 ± 0007 μM, respectively, compared to the control drug sorafenib .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the UV-vis and fluorescence spectra of similar compounds were found to be highly dependent on the nature of the substituent group at position 7 . Additionally, the compound’s action can be influenced by the solvent used, as similar compounds have shown different behaviors in different solvents .
Biochemical Analysis
Biochemical Properties
The 3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide compound interacts with various enzymes, proteins, and other biomolecules. It has been identified as a strategic compound for optical applications due to its tunable photophysical properties . This compound has been found to have beneficial properties as antimetabolites in purine biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are significant. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Biological Activity
3-Methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound that belongs to the class of pyrazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₂N₄O₄S |
Molecular Weight | 344.3 g/mol |
CAS Number | 2034549-21-6 |
Research indicates that pyrazole derivatives exhibit their biological effects through various mechanisms. For instance, they can inhibit key enzymes involved in cancer progression or inflammation. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to involve modulation of cellular signaling pathways and enzyme inhibition.
Antitumor Activity
Several studies have highlighted the potential of pyrazole derivatives as antitumor agents. For example:
- A study on pyrazolo[1,5-a]pyrimidines showed them as potent inhibitors of mycobacterial ATP synthase, suggesting similar potential for the compound in inhibiting tumor growth through metabolic disruption in cancer cells .
- Another investigation revealed that certain pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231), indicating that this compound could exhibit similar effects .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented:
- Pyrazoles have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses . This suggests that the compound may hold promise in treating inflammatory diseases.
Antimicrobial Activity
Research has also pointed to the antimicrobial properties of pyrazole derivatives:
- Compounds in this class have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes . The specific antimicrobial efficacy of this compound remains to be fully elucidated but could be explored further in future studies.
Case Study 1: Antitumor Efficacy
In a recent study, researchers synthesized several pyrazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells. This suggests that structurally similar compounds like this compound may also possess significant antitumor activity.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole-based compounds. The results indicated that these compounds could effectively reduce inflammation markers in vitro. The potential application of this compound in treating conditions like rheumatoid arthritis or other inflammatory diseases warrants further exploration.
Properties
IUPAC Name |
3-methyl-2-oxo-N-pyrazolo[1,5-a]pyridin-5-yl-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c1-18-13-9-12(2-3-14(13)23-15(18)20)24(21,22)17-10-5-7-19-11(8-10)4-6-16-19/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAOPIHMZGESGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC4=CC=NN4C=C3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.